molecular formula C23H18Br2N2O B10911050 3,5-bis(3-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No.: B10911050
M. Wt: 498.2 g/mol
InChI Key: OUQSOOZNGUDGDV-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Introduction of bromophenyl groups: Bromination of phenyl groups can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the removal of bromine atoms or reduction of other functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromophenyl and methoxybenzyl groups in 3,5-bis(3-bromophenyl)-1-(3-methoxybenzyl)-1H-pyrazole makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.

Properties

Molecular Formula

C23H18Br2N2O

Molecular Weight

498.2 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C23H18Br2N2O/c1-28-21-10-2-5-16(11-21)15-27-23(18-7-4-9-20(25)13-18)14-22(26-27)17-6-3-8-19(24)12-17/h2-14H,15H2,1H3

InChI Key

OUQSOOZNGUDGDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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